(3-Methoxy-1,2-oxazol-5-yl)methanol
Overview
Description
(3-Methoxy-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H7NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs.
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets and induce changes that lead to their therapeutic effects . The specific interactions of 3-Methoxy-5-hydroxymethylisoxazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives are known to influence various biochemical pathways, leading to a wide range of downstream effects . The specific pathways affected by 3-Methoxy-5-hydroxymethylisoxazole and their downstream effects are currently being studied.
Result of Action
Isoxazole derivatives are known to have a wide range of effects at the molecular and cellular levels . The specific effects of 3-Methoxy-5-hydroxymethylisoxazole are subjects of ongoing research.
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-hydroxymethylisoxazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 3-Methoxy-5-hydroxymethylisoxazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 3-Methoxy-5-hydroxymethylisoxazole can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Methoxy-5-hydroxymethylisoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription. Additionally, 3-Methoxy-5-hydroxymethylisoxazole may act as an enzyme inhibitor, preventing the normal function of enzymes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methoxy-5-hydroxymethylisoxazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Its stability can be influenced by various factors, such as temperature and pH. Long-term exposure to 3-Methoxy-5-hydroxymethylisoxazole has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxy-5-hydroxymethylisoxazole vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and promotion of cell survival. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications of 3-Methoxy-5-hydroxymethylisoxazole .
Metabolic Pathways
3-Methoxy-5-hydroxymethylisoxazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Methoxy-5-hydroxymethylisoxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .
Subcellular Localization
The subcellular localization of 3-Methoxy-5-hydroxymethylisoxazole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can directly affect gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often utilizes metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are more eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: CuCl-mediated intramolecular cyclization.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(3-Methoxy-1,2-oxazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Studied for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use as a reactant in the synthesis of carboxamides and isoxazolones.
Isoxazole: The parent compound, widely used in drug discovery and development.
Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
(3-methoxy-1,2-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIVXOUBNHJXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307521 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-36-0 | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35166-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-isoxazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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